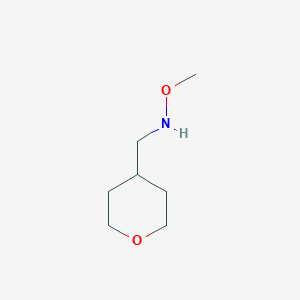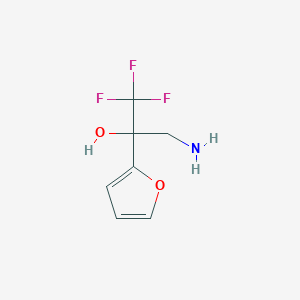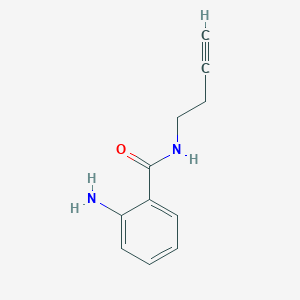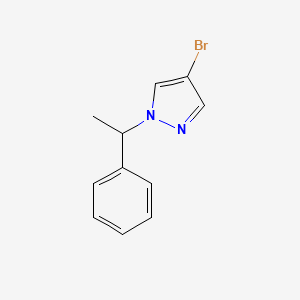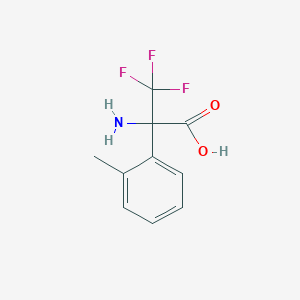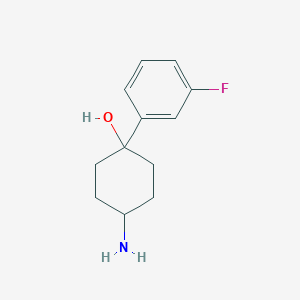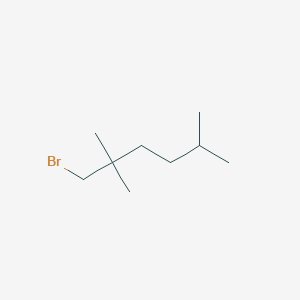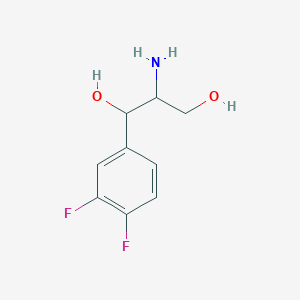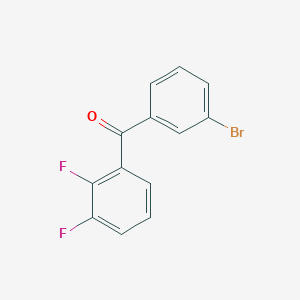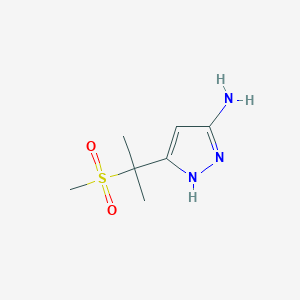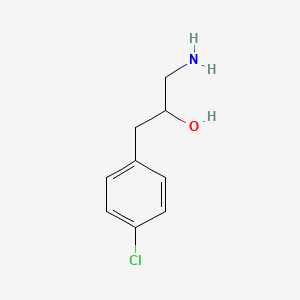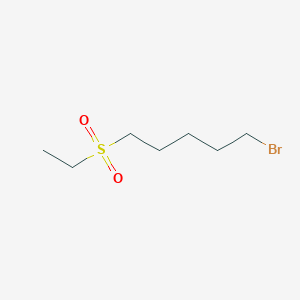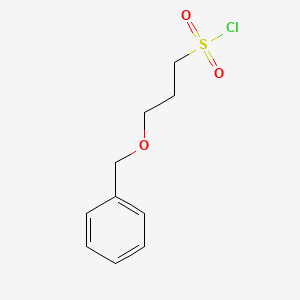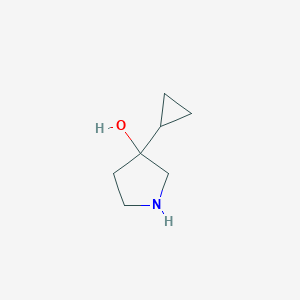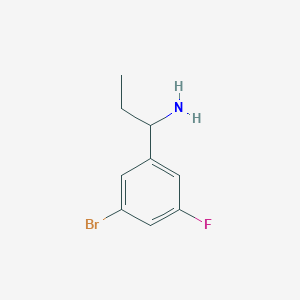
1-(3-Bromo-5-fluorophenyl)propan-1-amine
Descripción general
Descripción
1-(3-Bromo-5-fluorophenyl)propan-1-amine, also known as 3-bromo-5-fluorobenzene-1-propanamine, is a chemical compound that is widely used in various scientific research applications. It is an important building block for organic synthesis and has been used to synthesize numerous compounds in the laboratory.
Aplicaciones Científicas De Investigación
Chemoselective Amination
A study describes the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. Through catalytic amination conditions, exclusive bromide substitution products were obtained for both secondary amines and primary anilines. This research highlights the potential for selective synthesis of related compounds through chemoselective amination processes (Stroup et al., 2007).
Noncovalent Interactions Analysis
Another study provided quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, through crystallographic and QTAIM analysis. The research shows how halogen substitutions influence molecular interactions, relevant for understanding the structural properties and potential applications of compounds including 1-(3-Bromo-5-fluorophenyl)propan-1-amine (El-Emam et al., 2020).
Carbon Steel Corrosion Inhibition
Research into the synthesis of tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, has shown their effectiveness as anodic inhibitors in preventing carbon steel corrosion. This suggests potential industrial applications of related amines in corrosion prevention technologies (Gao et al., 2007).
Fluorescent Sensor for Amine Vapors
A study developed a fluorescent sensor for light-up detection of amine vapors, based on aggregation-induced emission. This innovative approach offers potential applications in environmental monitoring and food safety, indicating the broader utility of related amine compounds in sensor technologies (Gao et al., 2016).
Propiedades
IUPAC Name |
1-(3-bromo-5-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGZEDKDVSOQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



